

Application Notes and Protocols: Benzoylation of N,N-Diphenylamine

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Compound of Interest

Compound Name: *N,N-Diphenyl-4-methoxybenzamide*

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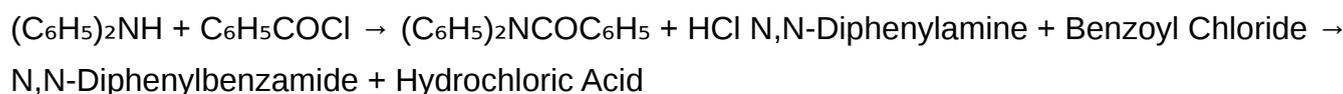
Introduction

Benzoylation is a fundamental chemical reaction in organic synthesis where a benzoyl group (C₆H₅CO-) is introduced into a molecule, typically by replacing an active hydrogen atom on an alcohol, phenol, or amine.[1][2] This process is crucial for the synthesis of esters and amides, which are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and dyes.[2] The reaction involving an amine, such as N,N-diphenylamine, with benzoyl chloride is a classic example of nucleophilic acyl substitution. A widely recognized method for this transformation is the Schotten-Baumann reaction, which is conducted in the presence of an aqueous base to neutralize the hydrochloric acid byproduct.[2][3]

This document provides a detailed experimental protocol for the benzoylation of N,N-diphenylamine to synthesize N,N-diphenylbenzamide. A solvent-free, environmentally friendly ("green") protocol is presented as the primary method due to its efficiency, high yield, and rapid reaction time.[3][4]

Reaction Scheme

The overall reaction is as follows:



Experimental Protocols

Primary Method: Solvent-Free Benzoylation

This protocol is adapted from a green chemistry approach that proceeds in the neat phase (without solvent), offering high purity, very high yields, and short reaction times.[3][4]

Materials:

- N,N-Diphenylamine
- Benzoyl Chloride
- Crushed Ice
- Deionized Water
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ethanol (for recrystallization)

Equipment:

- Glass beaker (50 mL)
- Glass stirring rod
- Fume hood
- Buchner funnel and flask
- Filter paper
- Beakers and Erlenmeyer flasks

Procedure:

- Reaction Setup: In a fume hood, place an equimolar quantity (e.g., 10 mmol) of N,N-diphenylamine and benzoyl chloride into a small beaker.[4]

- **Reaction Initiation:** Stir the mixture with a glass rod. The reaction is typically instantaneous and exothermic, with the evolution of HCl gas, and the mixture will quickly become a solid mass or paste.[3][4]
- **Work-up and Quenching:** After 3-5 minutes, add approximately 10 g of crushed ice to the beaker and stir the contents well. The solid mass will soften as the product begins to precipitate, and any adhering amine hydrochloride or unreacted benzoyl chloride will dissolve or disperse in the aqueous phase.[4] Continue stirring until the supernatant becomes clear, indicating complete precipitation.
- **Isolation:** Filter the crude crystalline product using a Buchner funnel.[4]
- **Washing:** Wash the collected product thoroughly with cold water to remove any remaining water-soluble impurities.[1]
- **Drying:** Dry the product over anhydrous sodium sulfate.[4]
- **Purification:** For higher purity, recrystallize the dried product from a suitable solvent such as hot ethanol.[1][2] Filter the recrystallized product and dry to a constant weight.

Data Presentation

Quantitative data for the reactants and the expected product are summarized below.

Table 1: Physicochemical Properties of Reactants

Compound	Molar Mass (g/mol)	Formula	Appearance
N,N-Diphenylamine	169.22	C ₁₂ H ₁₁ N	Tan to brown crystalline solid

| Benzoyl Chloride | 140.57 | C₇H₅ClO | Colorless to slightly yellow fuming liquid |

Table 2: Product Characterization and Expected Yield

Compound	Molar Mass (g/mol)	Formula	Appearance	Melting Point (°C)	Expected Yield
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| N,N-Diphenylbenzamide | 273.34[5] | C₁₉H₁₅NO[5] | White to off-white solid | 179-181 | >90%
[3][4] |

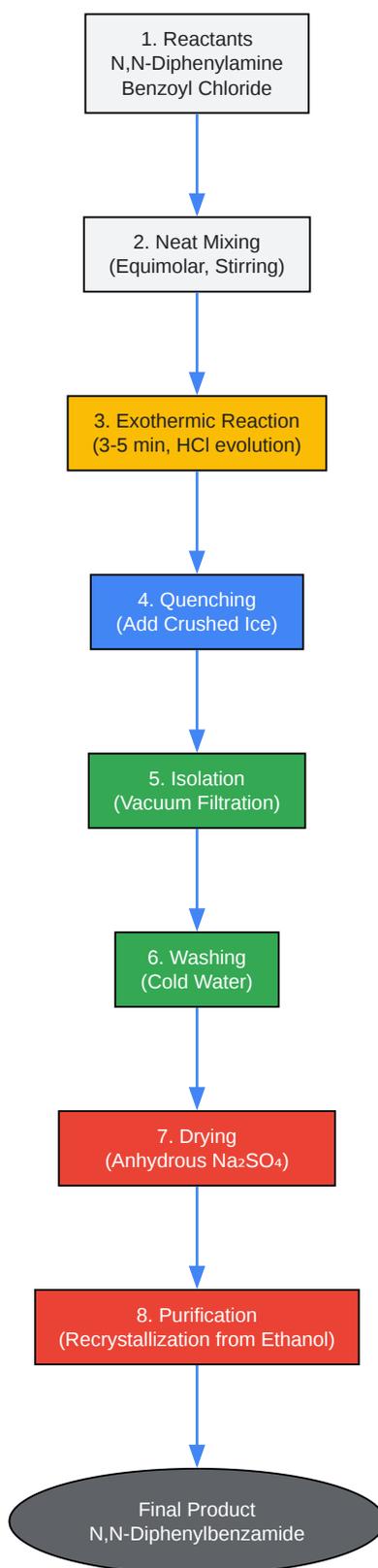
Table 3: Expected Spectroscopic Data for N,N-Diphenylbenzamide

Technique	Expected Characteristics
FT-IR (KBr, cm ⁻¹)	Absence of N-H stretch (from starting material). Appearance of a strong C=O (amide I) band around 1650-1680 cm⁻¹. Presence of C-N stretching and aromatic C-H and C=C bands.
¹ H NMR (CDCl ₃ , δ ppm)	Complex multiplets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the 15 protons of the three phenyl rings.
¹³ C NMR (CDCl ₃ , δ ppm)	Signal for the amide carbonyl carbon (C=O) around 170 ppm. Multiple signals in the aromatic region (approx. 120-145 ppm).

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 273. Key fragments may include C₆H₅CO⁺ (m/z = 105) and (C₆H₅)₂N⁺ (m/z = 168). |

Experimental Workflow Diagram

The following diagram illustrates the key stages of the solvent-free benzoylation procedure.



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Caption: Workflow for the solvent-free synthesis of N,N-diphenylbenzamide.

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